molecular formula C9H10F2 B14606789 (1,2-Difluoropropan-2-yl)benzene CAS No. 59888-14-1

(1,2-Difluoropropan-2-yl)benzene

Cat. No.: B14606789
CAS No.: 59888-14-1
M. Wt: 156.17 g/mol
InChI Key: CDNXZVNUJRSTMZ-UHFFFAOYSA-N
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Description

(1,2-Difluoropropan-2-yl)benzene is an organic compound that features a benzene ring substituted with a difluoropropyl group This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Difluoropropan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a difluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1,2-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Aluminum chloride, sulfuric acid, and nitric acid are commonly used reagents.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Propylbenzene.

Mechanism of Action

The mechanism of action of (1,2-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .

Properties

CAS No.

59888-14-1

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

1,2-difluoropropan-2-ylbenzene

InChI

InChI=1S/C9H10F2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

CDNXZVNUJRSTMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CF)(C1=CC=CC=C1)F

Origin of Product

United States

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